3-(2-aminoethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-aminoethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione hydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity and ability to interact with various enzymes and receptors.
Mechanism of Action
Target of Action
Similar pyrido[2,3-d]pyrimidine derivatives have been reported to target dihydrofolate reductase (dhfr), some kinases such as the tyrosine-protein kinase transforming protein abl or map kinases, and the biotin carboxylase .
Mode of Action
It’s known that pyridopyrimidine drugs inhibit dhfr with high affinity, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This results in the cessation of RNA and DNA synthesis, leading to cell death .
Biochemical Pathways
The inhibition of dhfr disrupts the synthesis of pyrimidine and purine, which are essential components of rna and dna . This disruption can affect multiple biochemical pathways, particularly those involved in cell replication and growth.
Pharmacokinetics
Most of the synthesized compounds in the same class were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
The result of the compound’s action is the inhibition of RNA and DNA synthesis, leading to cell death . This makes it a potential candidate for use as an anti-cancer agent.
Biochemical Analysis
Biochemical Properties
It is known that the presence of the pyrano[2,3-d]pyrimidine 2,4 dione scaffold is important for interactions with the amino acids present in the active site of certain enzymes . The addition of a fused heterocycle can result in extra interactions with the enzyme and greatly enhance the activity .
Cellular Effects
Some studies suggest that it may have inhibitory activities against certain enzymes, leading to changes in cell function . It may also influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrimidine derivative with an aminoethyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(2-aminoethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrido[2,3-d]pyrimidine core.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce compounds with enhanced pharmacological properties .
Scientific Research Applications
3-(2-aminoethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s ability to interact with enzymes makes it useful in studying enzyme mechanisms and inhibition.
Medicine: It has potential as a therapeutic agent due to its biological activity, including anti-cancer and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar core structure and have been studied for their potential as enzyme inhibitors.
Pyrimido[4,5-d]pyrimidine analogs: These analogs also feature a bicyclic system and have shown biological activity in various studies.
Uniqueness
3-(2-aminoethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione hydrochloride is unique due to its specific aminoethyl substitution, which can enhance its interaction with biological targets and improve its pharmacological properties compared to other similar compounds .
Properties
IUPAC Name |
3-(2-aminoethyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2.ClH/c10-3-5-13-8(14)6-2-1-4-11-7(6)12-9(13)15;/h1-2,4H,3,5,10H2,(H,11,12,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZBZWZZMVIPGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)N(C2=O)CCN)N=C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.